molecular formula C20H26N2O2S2 B11810519 2-(tert-Butylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine

2-(tert-Butylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine

Cat. No.: B11810519
M. Wt: 390.6 g/mol
InChI Key: VNDLXSPZNJNUGQ-UHFFFAOYSA-N
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Description

2-(tert-Butylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the tert-Butylthio Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a tert-butylthiolate anion.

    Attachment of the Tosylpyrrolidinyl Group: The tosylpyrrolidinyl group can be introduced via a nucleophilic substitution reaction, where the pyrrolidine ring is tosylated and then attached to the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the substituents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(tert-Butylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(tert-Butylthio)-5-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butylthio)pyridine: Lacks the tosylpyrrolidinyl group, making it less complex.

    5-(1-tosylpyrrolidin-2-yl)pyridine: Lacks the tert-butylthio group, affecting its reactivity and applications.

Uniqueness

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering potential advancements in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C20H26N2O2S2

Molecular Weight

390.6 g/mol

IUPAC Name

2-tert-butylsulfanyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C20H26N2O2S2/c1-15-7-10-17(11-8-15)26(23,24)22-13-5-6-18(22)16-9-12-19(21-14-16)25-20(2,3)4/h7-12,14,18H,5-6,13H2,1-4H3

InChI Key

VNDLXSPZNJNUGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)SC(C)(C)C

Origin of Product

United States

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